molecular formula C11H13NO3 B2498901 3-Acetamido-2-phenylpropanoic acid CAS No. 1281292-84-9

3-Acetamido-2-phenylpropanoic acid

Cat. No.: B2498901
CAS No.: 1281292-84-9
M. Wt: 207.229
InChI Key: LDMPDBAXKLIWNR-UHFFFAOYSA-N
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Description

3-Acetamido-2-phenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of an acetamido group attached to the alpha carbon of the phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2-phenylpropanoic acid typically involves the acylation of 2-phenylpropanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Acetamido-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-2-phenylpropanoic acid is unique due to the presence of both the acetamido group and the phenylpropanoic acid backbone, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications .

Biological Activity

3-Acetamido-2-phenylpropanoic acid, also known as 3-phenylpropionic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H13_{13}N\O2_2
  • Molecular Weight : 181.22 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits various mechanisms of action that contribute to its biological activity:

  • Acaricidal Activity : A study highlighted the compound's potential as an acaricide, particularly against Psoroptes cuniculi, a mite responsible for mange in rabbits. The structure-activity relationship (SAR) analysis revealed that the ester form of phenylpropanoic acid showed significant acaricidal activity, suggesting that modifications to the ester group can enhance biological efficacy .
  • Intestinal Barrier Enhancement : Another study demonstrated that gut microbiota-derived 3-phenylpropionic acid promotes the intestinal epithelial barrier by activating aryl hydrocarbon receptor (AhR) signaling pathways. This suggests a role in gut health and potential therapeutic applications in gastrointestinal disorders .

Biological Activities and Therapeutic Applications

The biological activities of this compound can be summarized in the following table:

Activity Description Reference
AcaricidalEffective against Psoroptes cuniculi with SAR indicating structural modifications enhance activity.
Intestinal Barrier FunctionEnhances intestinal epithelial barrier through AhR activation, potentially aiding gut health.
AntimicrobialExhibits antimicrobial properties, contributing to its potential use in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Acaricide Development : In vitro studies revealed that derivatives of this compound possess varying degrees of acaricidal activity, with specific esters showing superior efficacy compared to their amide counterparts. This underscores the importance of functional groups in determining biological activity .
  • Gut Microbiota Interaction : Research involving Bacteroides fragilis demonstrated that this microbial species produces 3-phenylpropionic acid, which plays a crucial role in maintaining intestinal barrier integrity. The findings indicate a promising strategy for manipulating gut microbiota to enhance health outcomes .

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future studies:

  • Mechanistic Studies : Further investigation into the specific molecular mechanisms underlying its acaricidal and intestinal barrier-enhancing effects is essential.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in gastrointestinal disorders and as an acaricide in veterinary medicine could yield significant benefits.
  • Structure Optimization : Continued SAR studies may lead to the development of more potent derivatives with enhanced efficacy and safety profiles.

Properties

IUPAC Name

3-acetamido-2-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-7-10(11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMPDBAXKLIWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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